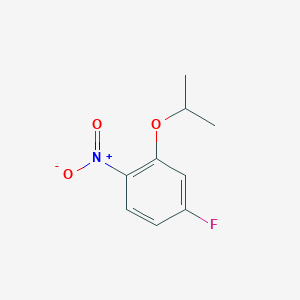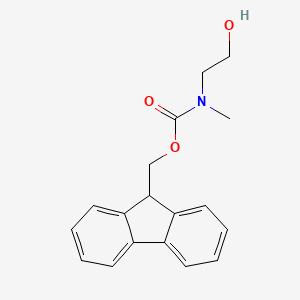
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 297.35 .
Synthesis Analysis
The specific synthetic method for this compound may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound is used in the synthesis of α-amino phosphonic acid containing peptide mimetics . The use of Fms led to successful condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Fluoren-9-ylmethyl Carbamate Derivatives : The synthesis of fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate, a derivative, highlights its structural uniqueness. The molecule exhibits a slightly pyramidalized molecular plane, with intermolecular hydrogen bonds (O—H⋯O and N—H⋯O) contributing to its crystalline structure, which is essential for understanding the compound's reactivity and potential applications in material science (Yamada et al., 2008).
Environmental and Biosensing Applications
- Fluorescence Sensing : The development of conjugated polymers incorporating fluorene and carbazole derivatives, like poly(9,9-dihexyl-9H-fluoren-2-amine), for fluorescence sensing of different acids and amines demonstrates the compound's utility in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Photoelectric and Optical Applications
- Photoelectric Performances : Star-burst carbazol derivatives synthesized from fluorene show promising blue fluorescence and are potential candidates for electro-optical materials. These materials display desirable energy levels and fluorescence properties, indicating their utility in electronic devices (Xi-cun, 2010).
Chemosensor Development
- Selective Detection of Metal Ions : A new fluorene-based Schiff-base exhibits high selectivity and sensitivity as a fluorescent chemosensor for detecting Cr3+ and Al3+ ions. This application is critical for environmental monitoring and safety assessments (Tajbakhsh et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRUGORSXCMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192448 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate | |
CAS RN |
147687-15-8 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

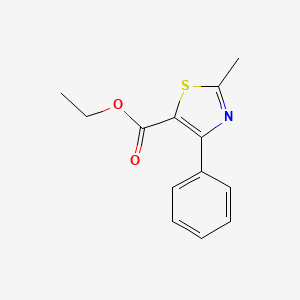
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)
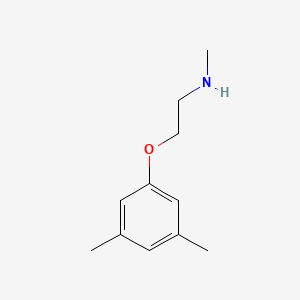
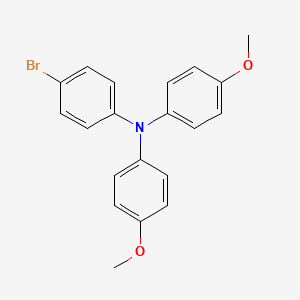
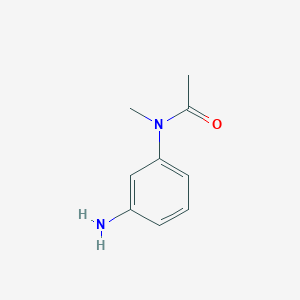
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)
